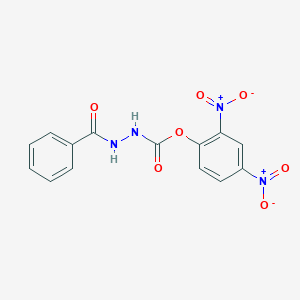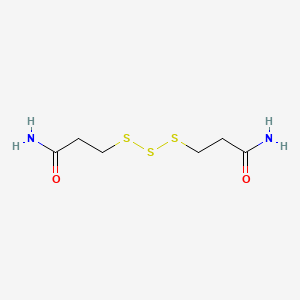
1-(But-2-en-1-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-2-en-1-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The but-2-en-1-yl group attached to the pyrazole ring introduces a double bond, making the compound an unsaturated derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(But-2-en-1-yl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of hydrazine with 1,3-diketones, followed by the introduction of the but-2-en-1-yl group. The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(But-2-en-1-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The double bond in the but-2-en-1-yl group can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated compound.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I) are used.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Saturated pyrazole derivatives.
Substitution: Halogenated or alkylated pyrazoles.
Wissenschaftliche Forschungsanwendungen
1-(But-2-en-1-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 1-(But-2-en-1-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The but-2-en-1-yl group may enhance binding affinity through hydrophobic interactions or π-π stacking.
Vergleich Mit ähnlichen Verbindungen
1-(But-1-en-1-yl)-1H-pyrazole: Similar structure but with a different position of the double bond.
1-(But-2-en-1-yl)-2H-pyrazole: Similar structure but with the nitrogen atoms in different positions.
1-(But-2-en-1-yl)-3H-pyrazole: Similar structure but with the nitrogen atoms in different positions.
Uniqueness: 1-(But-2-en-1-yl)-1H-pyrazole is unique due to the specific positioning of the but-2-en-1-yl group, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in various fields.
Eigenschaften
CAS-Nummer |
63935-95-5 |
|---|---|
Molekularformel |
C7H10N2 |
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
1-but-2-enylpyrazole |
InChI |
InChI=1S/C7H10N2/c1-2-3-6-9-7-4-5-8-9/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
SWLBGQXORGNVQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCN1C=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine](/img/structure/B14487229.png)
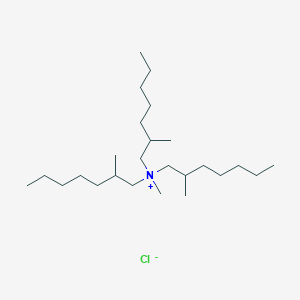
![3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14487238.png)

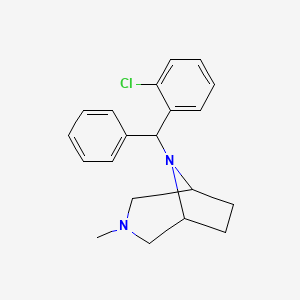
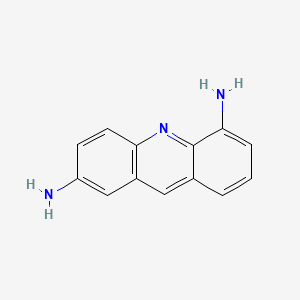
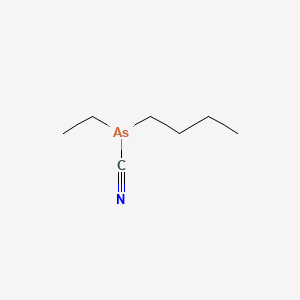
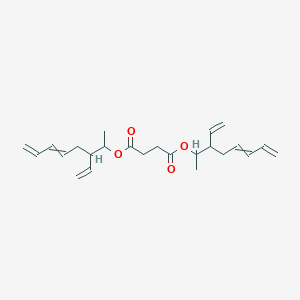
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)
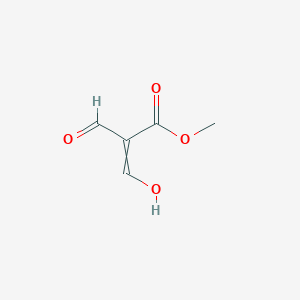
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)
